5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride
Description
5-Hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride is a nitrogen-rich heterocyclic compound characterized by a 1,2,3-triazole core substituted with a hydrazinyl group at position 5 and a methyl group at position 1. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The 1,2,3-triazole scaffold is renowned for its stability, hydrogen-bonding capacity, and bioisosteric properties, which mimic peptide bonds in drug design .
Properties
IUPAC Name |
(3-methyltriazol-4-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.2ClH/c1-8-3(6-4)2-5-7-8;;/h2,6H,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALIHJMEDQQBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazinyl group (-NH-NH) acts as a strong nucleophile, facilitating reactions with electrophilic reagents:
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Reaction with Carbonyl Compounds : Forms hydrazones under mild conditions. For example, condensation with aromatic aldehydes yields Schiff base derivatives, which are precursors for heterocyclic systems .
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Coupling with Alkyl/Aryl Halides : Substitution reactions generate N-alkylated or N-arylated triazole derivatives. Copper catalysis enhances regioselectivity in these reactions .
Example Reaction Pathway :
Oxidative Cyclization
The compound participates in oxidative cyclization to form fused heterocycles:
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With Ceric Ammonium Nitrate (CAN) : CAN acts as both a Lewis acid and oxidant, enabling cyclization to form 1,2,4-triazolo[4,3-a]pyridines (yields: 79–98%) .
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Selenium Dioxide (SeO2_22) : Promotes intramolecular cyclization of hydrazones into triazolo-pyridazines or pyrimidines under reflux .
Mechanistic Insight :
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Hydrazinyl group coordinates with CAN/SeO.
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Oxidative dehydrogenation forms nitrilimine intermediates.
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1,3-Dipolar cycloaddition with dipolarophiles yields fused triazoles .
Microwave-Assisted Transformations
Microwave irradiation accelerates reactions with amines or carbonyl compounds:
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Primary/Secondary Amines : Nucleophilic ring-opening of succinimide derivatives followed by triazole recyclization (e.g., forming propanamides) .
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Aromatic Amines : Requires pre-functionalized succinimides due to lower nucleophilicity .
Example Synthesis :
Tautomerism and Stability
The compound exhibits annular prototropic tautomerism, confirmed via NMR and X-ray crystallography:
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1,2,3-Triazole ↔ 1,2,4-Triazole : Equilibrium depends on solvent polarity and temperature .
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Impact on Reactivity : Tautomeric forms influence regioselectivity in subsequent reactions .
Biological Activity Modulation
Derivatives show enhanced pharmacological properties:
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosteric Properties
The compound serves as a valuable bioisostere in medicinal chemistry. Triazole derivatives are often incorporated into pharmaceutical drugs to enhance their pharmacological properties. For instance, 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride is structurally related to compounds like tazobactam and mubritinib, which are used as β-lactamase inhibitors and tyrosine kinase inhibitors, respectively.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. Studies show that this compound can inhibit microbial growth by binding to specific enzymes and receptors involved in metabolic pathways . This property is critical for developing new antibiotics and antifungal agents.
Anticancer Potential
The incorporation of triazole derivatives into drug design has also been linked to anticancer activities. For example, certain derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation . The structural flexibility of triazoles allows for modifications that can enhance selectivity and potency against cancer targets.
Materials Science Applications
Click Chemistry
In materials science, this compound is utilized in click chemistry reactions. The Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction facilitates the rapid synthesis of triazole-based polymers and nanomaterials. This method has proven advantageous due to its high yields and regioselectivity .
Polymer Development
Triazole derivatives are being explored for their potential in creating novel polymeric materials with unique properties. These materials can be tailored for specific applications in drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and functionalization capabilities .
Case Studies
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride, we compare it structurally and functionally with analogous triazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives
Key Insights from Comparison:
Structural Variations and Bioactivity: The hydrazinyl group in the target compound distinguishes it from analogs like 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride, where bulkier substituents may hinder bioavailability . Hydrazinyl groups are known to enhance metal-chelating properties, which could be leveraged in catalysis or enzyme inhibition .
Synthetic Accessibility: The target compound’s synthesis likely leverages click chemistry (copper-catalyzed azide-alkyne cycloaddition), a method widely used for 1,2,3-triazoles . In contrast, 5-amino-3-hydroxy-1H-pyrazole hybrids require multistep reactions involving malononitrile or ethyl cyanoacetate, complicating scalability .
Pharmacological Potential: While direct data are lacking, pyrazole-triazole hybrids (e.g., 5-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methyl-1H-1,2,3-triazole) demonstrate moderate antimicrobial activity, suggesting that the hydrazinyl substituent in the target compound could similarly interact with bacterial enzymes .
Physicochemical Properties :
- The dihydrochloride salt form improves aqueous solubility compared to neutral triazoles (e.g., 4-cyclohexyl-1H-1,2,3-triazole hydrochloride), which are more lipophilic and suited for agrochemical formulations .
Biological Activity
5-Hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride (CAS No. 1820604-39-4) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in the context of antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 149.58 g/mol. It features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,3-triazole with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. This method allows for the efficient production of the compound with high purity .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves interference with nucleic acid synthesis or enzyme function within microbial cells .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies reveal that it may induce apoptosis in cancer cell lines such as HCT116 and MDA-MB-231. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. This interaction may lead to:
- Inhibition of Enzymatic Activity : The compound can bind to specific enzymes involved in DNA replication or metabolic pathways.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis.
These mechanisms contribute to both its antimicrobial and anticancer effects .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in treating infections and cancer:
- Anticancer Study : A derivative similar to 5-hydrazinyl-1-methyl-1H-1,2,3-triazole demonstrated an IC50 value of 0.43 µM against HCT116 cells, indicating potent anticancer activity while sparing normal cells .
- Antimicrobial Efficacy : Research on triazoles has shown their ability to inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable building block in drug development:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via condensation reactions under acidic conditions, typically using hydrochloric acid as a catalyst. Key steps include refluxing starting materials (e.g., triazole derivatives with hydrazine) and precipitating the product as a dihydrochloride salt . Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reactants. Purity is enhanced through recrystallization in polar solvents like ethanol or methanol .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm hydrazinyl and methyl group positions on the triazole ring .
- Mass spectrometry (ESI-MS) for molecular weight verification (expected ~185.06 g/mol) .
- X-ray crystallography to resolve crystal packing and salt formation (dihydrochloride conformation) .
- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage conditions .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using:
- Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antifungal susceptibility testing (CLSI M38 protocol) .
- Cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How does the hydrazinyl group’s regioselectivity impact the compound’s reactivity in coordination chemistry?
- Methodological Answer : The hydrazinyl group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Use UV-Vis spectroscopy and cyclic voltammetry to study ligand-metal charge transfer and redox behavior. Compare coordination modes (e.g., κ²-N,N vs. κ¹-N) using single-crystal XRD .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Address variability by:
- Standardizing assay protocols (e.g., fixed inoculum sizes, incubation times) .
- Conducting structure-activity relationship (SAR) studies to isolate the hydrazinyl group’s contribution versus triazole backbone effects .
- Using molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases .
Q. How can computational modeling optimize its pharmacokinetic properties for therapeutic applications?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to assess solubility, BBB permeability, and CYP450 interactions .
- QSAR modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with bioavailability .
- MD simulations (GROMACS) to study hydration free energy and membrane penetration .
Q. What experimental designs validate its role as a protease inhibitor or enzyme modulator?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against trypsin or HIV-1 protease using fluorogenic substrates .
- Circular dichroism (CD) to detect conformational changes in enzymes upon binding .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Methodological Considerations
Q. How to ensure reproducibility in synthesizing and testing derivatives of this compound?
- Best Practices :
- Document reaction parameters (pH, solvent purity, stirring rate) in detail .
- Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify batch-to-batch purity (>98%) .
- Share raw spectral data and crystallographic files (e.g., CIF) in public repositories like PubChem or Zenodo .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
